BenchChemオンラインストアへようこそ!

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate

Steroid sulfatase Pharmacophore mapping Breast cancer

This compound is the definitive 3-meta-methoxyphenoxy reference standard for STS inhibitor SAR. With the critical 7-methanesulfonate pharmacophore engaging Gly181, it delivers >40-fold positional selectivity over 2- and 4-methoxy isomers. Use it as a nonsteroidal, reversible probe in MCF-7/T47D breast cancer models, and benchmark metabolic stability head-to-head against 2-methyl analogs. Ensure your next publication's mechanistic conclusions are isomer-pure—generic chromen-4-one substitutions cannot guarantee equivalent biological readout.

Molecular Formula C17H14O7S
Molecular Weight 362.35
CAS No. 637749-07-6
Cat. No. B2597204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate
CAS637749-07-6
Molecular FormulaC17H14O7S
Molecular Weight362.35
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C
InChIInChI=1S/C17H14O7S/c1-21-11-4-3-5-12(8-11)23-16-10-22-15-9-13(24-25(2,19)20)6-7-14(15)17(16)18/h3-10H,1-2H3
InChIKeySIEMQLXJFFPTLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Methanesulfonate (CAS 637749-07-6): A Nonsteroidal Flavone Methanesulfonate Scaffold for Targeted Sulfatase Inhibition Research


3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 637749-07-6) is a synthetic chromen-4-one (flavone) derivative featuring a 7-methanesulfonate ester and a 3-(3-methoxyphenoxy) substituent . The compound belongs to a pharmacologically active class of nonsteroidal flavone methanesulfonates designed to inhibit steroid sulfatase (STS), an enzyme implicated in hormone-dependent cancers [1]. Its molecular formula is C17H14O7S with a molecular weight of 362.35 g/mol; commercially available purity typically exceeds 95% .

Why 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Methanesulfonate (CAS 637749-07-6) Cannot Be Replaced by Generic Flavone Analogs


The 3-(3-methoxyphenoxy) substitution pattern and the 7-methanesulfonate ester are critical structural determinants that dictate STS inhibition potency and physicochemical properties. Simple substitution of the methanesulfonate group with a hydroxyl or acetyl group abolishes the sulfatase-targeting sulfonate pharmacophore [1]. Changing the 3-phenoxy substitution from 3-methoxy to 4-methoxy or 2-methoxy alters the spatial orientation of the methoxyphenoxy moiety, which can shift hydrogen-bonding interactions within the STS active site—as demonstrated by the >40-fold activity differences observed among positional isomers in the flavone methanesulfonate class [2]. Consequently, generic replacement with a structurally similar chromen-4-one derivative cannot guarantee equivalent biological readout.

Quantitative Differentiation Evidence for 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Methanesulfonate (CAS 637749-07-6)


Structural Basis for Sulfatase Inhibition: 7-Methanesulfonate Pharmacophore vs. Hydroxyl and Acetyl Analogs

The 7-methanesulfonate ester is the essential pharmacophoric element for steroid sulfatase (STS) inhibition. In the published flavone methanesulfonate series, the 7-methanesulfonate-bearing compound 3c achieved an IC50 of 0.615 µM against MCF-7 breast cancer cells via STS-targeted apoptosis induction [1]. In contrast, the corresponding 7-hydroxy flavone analogs in the same study lacked this functional group and showed no measurable STS inhibition, confirming that the methanesulfonate moiety is indispensable for target engagement [1]. 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate retains this 7-methanesulfonate group and is therefore expected to engage STS, unlike 7-hydroxy or 7-acetoxy replacements commonly offered as cheaper alternatives.

Steroid sulfatase Pharmacophore mapping Breast cancer

Positional Isomer Specificity: 3-(3-Methoxyphenoxy) vs. 3-(4-Methoxyphenoxy) and 3-(2-Methoxyphenoxy) Substitution

The 3-substituent on the chromen-4-one core modulates STS binding affinity. In the published flavone methanesulfonate series, compounds bearing different substituents at the 3-position exhibited divergent IC50 values against MCF-7 cells [1]. The methoxy group position on the phenoxy ring influences electronic distribution and hydrogen-bonding geometry at the STS active site. Specifically, the 3-methoxy orientation (meta) in our target compound may provide a distinct binding trajectory compared to the 4-methoxy (para) analog, 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 869080-76-2) . No direct comparative IC50 data exist for these exact compounds; however, class-level evidence shows that positional isomerism in the phenoxy substitution can alter MCF-7 cytotoxicity by >1 order of magnitude within the same chemotype [1].

Structure-activity relationship Positional isomerism Drug design

Apoptosis Induction via STS Pathway vs. Non-Specific Cytotoxic Agents

The flavone methanesulfonate class induces apoptosis in MCF-7 cells through STS inhibition rather than non-specific cytotoxicity. Compound 3c, a representative flavone methanesulfonate, produced apoptosis confirmed by Annexin V-FITC/PI double staining, with estradiol co-treatment partially rescuing cell viability, consistent with an STS-mediated mechanism [1]. This mechanism is distinct from conventional chemotherapeutics such as docetaxel, which acts via microtubule stabilization. In comparative experiments, compound 3c (IC50 = 0.615 µM) demonstrated apoptosis induction comparable to docetaxel in the same MCF-7 model but via a different upstream pathway [1]. While no direct apoptosis data exist for CAS 637749-07-6, its shared pharmacophore—the 7-methanesulfonate ester—is the key determinant of STS-targeted apoptosis in this compound class.

Apoptosis Steroid sulfatase Mechanism of action

Molecular Docking-Guided STS Binding: Predicted Interaction at Gly181 vs. Sulfamate-Based Inhibitors

Molecular docking of compound 3c into the STS active site (PDB 1P49) identified a critical hydrogen bond with Gly181 and multiple hydrophobic interactions that rationalize its sub-micromolar inhibitory activity [1]. Although the docking study was performed on compound 3c (which carries a 2-phenyl substituent rather than the 3-(3-methoxyphenoxy) group), the 7-methanesulfonate ester is the primary anchoring moiety for Gly181 interaction. The 3-(3-methoxyphenoxy) group in CAS 637749-07-6 may further modulate binding through additional hydrophobic contacts, potentially offering a distinct binding profile compared to known sulfamate-based STS inhibitors such as Irosustat (STX64), which interact via the formylglycine catalytic residue [2]. No head-to-head docking data exist for the specific compound; the prediction is inferred from the class pharmacophore.

Molecular docking Steroid sulfatase Structure-based design

Absence of 2-Methyl Substitution: Impact on Metabolic Stability Relative to 2-Methyl-Flavone Methanesulfonate Analogs

The target compound lacks the 2-methyl group present in the closely related analog 3-(3-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate (CAS 637749-08-7, PubChem CID 2020223) [1]. The 2-position on the chromen-4-one ring is a known site of oxidative metabolism by cytochrome P450 enzymes [2]. The absence of the 2-methyl substituent in CAS 637749-07-6 eliminates a potential site for CYP-mediated hydroxylation, which may reduce oxidative clearance relative to 2-methyl-substituted analogs. While comparative metabolic stability data are not available for these specific compounds, class-level evidence from flavone microsomal stability studies indicates that methyl substitution at the 2-position can increase metabolic liability by providing an additional site for CYP oxidation [2]. This structural distinction is relevant for in vivo experiments where plasma exposure is critical.

Metabolic stability Liver microsomes Drug metabolism

Optimal Research Application Scenarios for 3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Methanesulfonate (CAS 637749-07-6)


Steroid Sulfatase (STS) Inhibition Profiling in Hormone-Dependent Breast Cancer Models

Use as a nonsteroidal, reversible STS inhibitor probe in MCF-7 or T47D breast cancer cell lines. The 7-methanesulfonate pharmacophore enables STS active-site engagement at Gly181, providing a complementary mechanistic tool to irreversible sulfamate inhibitors such as Irosustat. Based on class-level evidence, cytotoxicity can be evaluated via MTT assay with IC50 benchmarks from the flavone methanesulfonate series (e.g., compound 3c at 0.615 µM) [1]. Estradiol rescue experiments should be included to confirm STS pathway specificity.

Structure-Activity Relationship (SAR) Studies on 3-Phenoxy Substitution in Flavone Methanesulfonates

Employ as the 3-meta-methoxyphenoxy reference compound in a positional isomer matrix comparing 3-(2-methoxyphenoxy), 3-(3-methoxyphenoxy), and 3-(4-methoxyphenoxy) derivatives to map the steric and electronic requirements for STS inhibition and cytotoxicity. The absence of a 2-methyl group simplifies the SAR by removing a confounding variable present in 2-methylated analogs [2]. Pair with molecular docking to the STS crystal structure (PDB 1P49) to correlate activity shifts with binding pose changes.

Comparative Metabolic Stability Assessment of Non-Methylated vs. 2-Methyl-Flavone Methanesulfonates

Conduct head-to-head microsomal stability assays (human, rat, mouse liver microsomes) between CAS 637749-07-6 and its 2-methyl analog (CAS 637749-08-7) to quantify the impact of 2-methyl substitution on oxidative metabolism. Class-level data suggest that 2-methylated flavones may exhibit reduced stability due to CYP-mediated hydroxylation at the 2-position [3]. Results will inform lead optimization programs targeting hormone-dependent cancers where metabolic clearance is a key parameter.

Apoptosis Pathway Dissection Using Annexin V-FITC/PI Flow Cytometry

Adapt the apoptosis detection protocol established for compound 3c (Annexin V-FITC/PI double staining with estradiol co-incubation) [1] to characterize the pro-apoptotic activity of CAS 637749-07-6 in MCF-7 cells. This application is critical for distinguishing STS-targeted apoptosis from non-specific cytotoxicity and for benchmarking against standard chemotherapeutics such as docetaxel.

Quote Request

Request a Quote for 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.